3,5-dichloro-4-ethynylpyridine
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Overview
Description
3,5-Dichloro-4-ethynylpyridine is a heterocyclic organic compound containing a pyridine ring and an ethynyl group with two chlorine atoms at the 3 and 5 positions. This compound is known for its versatility in undergoing various chemical reactions, making it valuable in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-ethynylpyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-ethynylpyridine undergoes several types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The compound can react with various reagents under different conditions. For example, in oxidation reactions, it may react with oxidizing agents to form oxidized products. In reduction reactions, reducing agents can convert it into reduced forms. Substitution reactions often involve nucleophiles or electrophiles replacing one or more atoms in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
3,5-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
- Biology : Investigated for its potential biological activities and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, including anticancer and antimicrobial activities .
- Industry : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds:
- 3,5-Dichloro-4-ethynylpyridine
- 4-Ethynylpyridine
- 3-Ethynylpyridine
- 2-Ethynylpyridine
Uniqueness: this compound is unique due to the presence of two chlorine atoms at the 3 and 5 positions, which significantly influence its chemical reactivity and properties. This structural feature distinguishes it from other ethynylpyridine derivatives and contributes to its versatility in various chemical reactions and applications.
Properties
CAS No. |
1421677-93-1 |
---|---|
Molecular Formula |
C7H3Cl2N |
Molecular Weight |
172 |
Purity |
95 |
Origin of Product |
United States |
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